1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18809744
InChI: InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-8-10-17(11-9-15)24-18(25)23-13-14-6-5-7-16(22)12-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
SMILES:
Molecular Formula: C20H24BFN2O3
Molecular Weight: 370.2 g/mol

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC18809744

Molecular Formula: C20H24BFN2O3

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea -

Specification

Molecular Formula C20H24BFN2O3
Molecular Weight 370.2 g/mol
IUPAC Name 1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-8-10-17(11-9-15)24-18(25)23-13-14-6-5-7-16(22)12-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Standard InChI Key GTZDXAVPWOTWDQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

  • Urea linkage: The central NHC(=O)NH-\text{NH}-\text{C}(=\text{O})-\text{NH}- group provides hydrogen-bonding capacity, often critical for biological interactions.

  • 3-Fluorobenzyl substituent: A benzene ring substituted with a fluorine atom at the meta position and a methylene bridge (CH2-\text{CH}_2-) connecting to the urea nitrogen.

  • Boronic ester-functionalized phenyl group: A para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which enhances stability and reactivity in cross-coupling reactions .

The IUPAC name, 1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects this arrangement .

Spectroscopic and Computational Data

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F\text{B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F}

  • InChIKey: GTZDXAVPWOTWDQ-UHFFFAOYSA-N\text{GTZDXAVPWOTWDQ-UHFFFAOYSA-N}

  • 3D Conformation: Conformer generation is restricted due to the unsupported dioxaborolane ring in MMFF94s force field calculations .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous urea-boronic esters are typically synthesized via:

  • Borylation of Halogenated Intermediates: A halogenated phenylurea precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst .

  • Urea Formation: Reaction of an isocyanate (e.g., 3-fluorobenzyl isocyanate) with an amine-functionalized boronic ester .

A representative pathway is outlined below:

Ar-NH2+O=C=N-RAr-NH-C(=O)-NH-R\text{Ar-NH}_2 + \text{O=C=N-R} \rightarrow \text{Ar-NH-C(=O)-NH-R}

where Ar=\text{Ar} = boronic ester-substituted phenyl and R=3-fluorobenzyl\text{R} = 3\text{-fluorobenzyl}.

Key Synthetic Challenges

  • Boronic Ester Stability: Hydrolysis of the dioxaborolane ring under protic conditions necessitates anhydrous synthesis .

  • Regioselectivity: Ensuring para-substitution on the phenyl ring requires directed metallation or protective group strategies .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Molecular Weight370.2 g/molPubChem
LogP (Predicted)3.8 ± 0.6XLogP3
Aqueous Solubility<0.1 mg/mL (25°C)Estimated via ALOGPS
Melting PointNot reported

The high logP value indicates lipophilicity, suggesting membrane permeability in biological systems .

Reactivity Profile

  • Boronic Ester: Participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling carbon-carbon bond formation .

  • Urea Group: Prone to hydrolysis under strongly acidic or basic conditions, yielding corresponding amines and carbon dioxide .

Applications and Research Frontiers

Pharmaceutical Development

Urea derivatives are explored as kinase inhibitors, leveraging hydrogen bonding with ATP-binding pockets. The fluorobenzyl group may enhance blood-brain barrier penetration, making this compound a candidate for neurotherapeutics .

Materials Science

The boronic ester moiety enables incorporation into conjugated polymers for organic electronics. For example, copolymerization with thiophene derivatives could yield electroactive materials .

Chemical Biology

As a potential proteolysis-targeting chimera (PROTAC) component, the urea linkage might recruit E3 ubiquitin ligases, while the boronic ester could target disease-related proteins for degradation .

SupplierLocationPurityCatalog Number
Aikon International LimitedChina>95%AK-75843
Shanghai Kaiwei ChemicalChina>90%KW-22901
Nanjing Shizhou Biology TechChinaCustomNSB-4412

Data adapted from supplier listings .

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